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Compound of Interest

Compound Name: 1-Phenyl-1,2-butanediol

Cat. No.: B15220228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of 1-Phenyl-1,2-butanediol, a significant

chemical intermediate. The document details its chemical and physical properties,

spectroscopic data, synthesis methodologies, and applications, with a particular focus on its

relevance in the field of drug development. All quantitative data is presented in structured

tables for ease of reference, and key experimental protocols are described in detail.

Additionally, signaling pathways and experimental workflows are visualized using Graphviz

diagrams to provide a clear and concise understanding of the underlying processes. The

definitive CAS number for 1-Phenyl-1,2-butanediol is 22607-13-2[1][2][3][4].

Chemical and Physical Properties
1-Phenyl-1,2-butanediol is a vicinal diol with a phenyl substituent, making it a chiral molecule.

Its properties are crucial for its application in stereoselective synthesis.
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Property Value Reference

CAS Number 22607-13-2 [1][2][3][4]

Molecular Formula C10H14O2 [1][2][3][4]

Molecular Weight 166.22 g/mol [1][2][3][4]

IUPAC Name 1-phenylbutane-1,2-diol [2]

Density 1.097 g/cm³ [1]

Boiling Point 307.8 °C [1]

Flash Point 148.8 °C [1]

Refractive Index 1.548 [1]

XLogP3 1.49 [1]

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1-Phenyl-1,2-
butanediol.

Spectrum Type Key Features

¹³C NMR Spectra available for reference.[2]

Mass Spectrometry (GC-MS) Available for review.[2][4]

IR Spectra Vapor phase IR spectra are available.[2]

Synthesis of 1-Phenyl-1,2-butanediol
The synthesis of 1-Phenyl-1,2-butanediol and similar vicinal diols can be achieved through

various methods, often involving the stereoselective reduction of α-hydroxy ketones or the

dihydroxylation of alkenes. Enzymatic synthesis offers a route to specific stereoisomers.

General Synthesis Workflow
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A common synthetic approach involves the reduction of a corresponding α-hydroxy ketone.

This can be achieved using various reducing agents or through biocatalysis.

General Synthesis of 1-Phenyl-1,2-butanediol

Starting Materials

Intermediate Formation

Final Product

Propiophenone

1-Phenyl-1,2-propanedione-2-oxime

Reaction with Ethyl Nitrite

Ethyl Nitrite

1-Phenyl-1,2-propanedione

Hydrolysis

1-Phenyl-1,2-butanediol

Reduction (e.g., NaBH4)

Click to download full resolution via product page

Caption: A generalized synthetic pathway to 1-Phenyl-1,2-butanediol.

Experimental Protocol: Biocatalytic Reduction of 1-
Phenyl-1,2-propanedione

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15220228?utm_src=pdf-body-img
https://www.benchchem.com/product/b15220228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15220228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is adapted from methodologies used for similar compounds and illustrates a

biocatalytic approach which can yield specific stereoisomers.[5]

Preparation of Yeast Culture: A culture of baker's yeast (Saccharomyces cerevisiae) is

prepared by suspending it in a buffered glucose solution and allowing it to activate.

Substrate Addition: 1-Phenyl-1,2-propanedione is added to the activated yeast culture.

Reduction Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with

gentle agitation for 24-48 hours. The yeast enzymes catalyze the reduction of the diketone.

Extraction: The reaction mixture is filtered to remove the yeast cells. The filtrate is then

extracted with an organic solvent such as ethyl acetate.

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and

the solvent is removed under reduced pressure. The resulting crude product is purified by

column chromatography to yield the desired stereoisomer of 1-phenyl-1,2-propanediol. While

this protocol is for a related compound, a similar approach can be envisioned for 1-phenyl-

1,2-butanedione.

Applications in Drug Development
1-Phenyl-1,2-butanediol and its analogs are valuable building blocks in the synthesis of active

pharmaceutical ingredients (APIs).[6] Their diol functionality allows for further chemical

modifications to construct more complex molecules. These compounds are particularly useful

in the synthesis of chiral drugs where specific stereochemistry is crucial for therapeutic activity.

For instance, related phenyl-diols are used in the synthesis of various therapeutic agents.[6]

Potential Metabolic Pathway
While specific metabolic data for 1-Phenyl-1,2-butanediol is not readily available, the

metabolism of similar diols, such as 1,4-butanediol, is well-documented. It is likely that 1-
Phenyl-1,2-butanediol undergoes a similar two-step oxidation process in vivo, catalyzed by

alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[7]
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Postulated Metabolic Pathway of 1-Phenyl-1,2-butanediol

1-Phenyl-1,2-butanediol

gamma-Hydroxybutyraldehyde analog

Alcohol Dehydrogenase (ADH)

gamma-Hydroxybutyric acid (GHB) analog

Aldehyde Dehydrogenase (ALDH)

Click to download full resolution via product page

Caption: A postulated metabolic pathway for 1-Phenyl-1,2-butanediol.

This metabolic conversion is significant as the resulting gamma-hydroxybutyric acid (GHB)

analog could have pharmacological activity.[8] The rate of this metabolism can be influenced by

genetic variations in the ADH enzyme.[9] Inhibition of ADH can significantly reduce the

conversion of butanediols to their corresponding GHB analogs.[7]

Safety Information
Detailed toxicological data for 1-Phenyl-1,2-butanediol is not extensively documented in the

provided search results. As with any chemical, it should be handled with appropriate personal

protective equipment in a well-ventilated area. For related compounds like 1-phenyl-1,2-

ethanediol, it is classified as a combustible solid.

Conclusion
1-Phenyl-1,2-butanediol, identified by CAS number 22607-13-2, is a valuable chemical

intermediate with significant potential in synthetic chemistry and drug development. Its well-
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defined chemical and physical properties, along with established synthetic routes, make it an

important tool for researchers. Understanding its potential metabolic pathways is crucial for its

application in the development of new therapeutic agents. This guide provides a foundational

understanding of this compound for professionals in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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